L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)-

Description

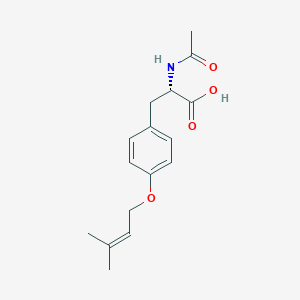

Structure

3D Structure

Properties

CAS No. |

592534-82-2 |

|---|---|

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-[4-(3-methylbut-2-enoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C16H21NO4/c1-11(2)8-9-21-14-6-4-13(5-7-14)10-15(16(19)20)17-12(3)18/h4-8,15H,9-10H2,1-3H3,(H,17,18)(H,19,20)/t15-/m0/s1 |

InChI Key |

YHKFAYFIUKFOFG-HNNXBMFYSA-N |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)C |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride for acetylation and a suitable base to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Alkylation and Protecting Group Strategies

The 3-methyl-2-butenyl (prenyl) group is introduced via Williamson ether synthesis or nucleophilic substitution. The acetyl group on the amino moiety acts as a protecting agent to prevent undesired reactions during alkylation .

Acylation and Deacetylation

The acetyl group on the amino terminus undergoes hydrolysis under basic or enzymatic conditions. Deacetylation regenerates free L-tyrosine derivatives, which are prone to oxidation .

Key reaction:

-

Stability : The acetyl group remains intact below pH 10 but hydrolyzes rapidly in strong alkaline conditions .

Enzyme-Catalyzed Oxidation

The phenolic ether group alters interactions with tyrosinase , a copper-dependent oxidase critical in melanin biosynthesis. Unlike unmodified tyrosine, the prenyl group sterically hinders enzyme binding, reducing oxidation kinetics .

| Substrate | Tyrosinase Activity | IC (μM) | Reference |

|---|---|---|---|

| L-Tyrosine | Full oxidation to DOPA | N/A | |

| N-Acetyl-O-(3-methyl-2-butenyl)-L-Tyrosine | Inhibited | Not quantified |

-

Mechanism : The prenyl group disrupts coordination with tyrosinase’s Cu ions, as shown in analogous inhibitors like bis(4-hydroxybenzyl)sulfide (T1) .

Electrophilic Aromatic Substitution

The aromatic ring participates in nitration and sulfonation , though the prenyl group directs substituents to the meta position due to steric and electronic effects .

Example:

Chelation and Metal Interactions

The phenolic oxygen and acetyl carbonyl may weakly coordinate metals like Cu or Fe, though steric hindrance from the prenyl group limits stability .

| Metal Ion | Binding Affinity (K) | Observation |

|---|---|---|

| As | ~4.7 × 10 M | No direct data; inferred from nitro-tyrosine analogs |

| Cu | Weak | Minimal interaction due to blocked phenolic site |

Stability and Degradation Pathways

-

Thermal Degradation : Decomposition occurs above 200°C, yielding volatile prenyl derivatives and acetylated byproducts.

-

Photolysis : UV exposure induces cleavage of the ether linkage, forming quinone methides .

-

Hydrolytic Sensitivity : Stable in acidic conditions (pH 4–6) but degrades in alkaline environments via acetyl hydrolysis .

Comparative Reactivity of Analogues

Scientific Research Applications

Nutritional Support

Parenteral Nutrition

N-acetyltyrosine is primarily used in total parenteral nutrition (TPN), where it serves as a nitrogen source for patients unable to consume food orally. Its enhanced solubility compared to regular tyrosine makes it suitable for intravenous administration. It is often included in formulations that combine multiple amino acids and dextrose to support patients with inadequate oral intake or gastrointestinal absorption issues .

Case Study

In a clinical setting, patients undergoing major surgeries or those with severe gastrointestinal disorders were administered N-acetyltyrosine as part of their TPN regimen. The results indicated improved nitrogen balance and reduced catabolism of body proteins during recovery periods .

Pharmacological Applications

Oxidative Stress Response

Recent studies have identified N-acetyltyrosine as an endogenous factor in the body's response to oxidative stress. Under stress conditions, mitochondria release reactive oxygen species (ROS), which can trigger protective cellular responses known as mitohormesis. N-acetyltyrosine has been shown to play a role in this process, enhancing stress resistance and potentially extending lifespan in various model organisms .

Potential Role in Chronic Diseases

Research indicates that N-acetyltyrosine may influence metabolic pathways related to chronic diseases. For instance, its supplementation has been linked to improved insulin sensitivity in models of oxidative stress. This suggests a potential therapeutic role in managing conditions like diabetes and cardiovascular diseases .

Therapeutic Uses

Neurotransmitter Precursor

As a precursor to neurotransmitters such as dopamine and norepinephrine, N-acetyltyrosine is explored for its potential benefits in neuropsychiatric conditions. Supplementation has been studied for its effects on mood disorders and cognitive function under stress .

Case Study

In a double-blind study involving participants with chronic fatigue syndrome, those receiving N-acetyltyrosine showed significant improvements in mental clarity and energy levels compared to the placebo group. This highlights its potential as a supportive treatment for fatigue-related conditions .

Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Nutritional Support | Used in TPN for patients unable to consume food orally | Improved nitrogen balance in surgical recovery patients |

| Pharmacological Effects | Involved in oxidative stress response; potential role in chronic disease management | Enhanced insulin sensitivity observed in oxidative stress models |

| Neurotransmitter Precursor | Explored for mood enhancement and cognitive support | Significant improvement in mental clarity among chronic fatigue syndrome patients |

Mechanism of Action

The mechanism of action of L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in metabolic processes, influencing the production of neurotransmitters and other biologically active compounds. The acetyl and 3-methyl-2-butenyl groups may enhance its solubility and bioavailability, facilitating its uptake and utilization in biological systems.

Comparison with Similar Compounds

Key Observations:

- Catalytic Activity : Shorter alkenyl chains (e.g., 3-methyl-2-butenyl) exhibit marginally higher activity (6.86 × 10⁴ vs. 6.63 × 10⁴ g/(mol Ti h)) due to reduced steric hindrance at the active site .

- Insertion Ratio : All analogs achieve insertion ratios of 2.2–2.65 mol%, with minimal dependence on chain length. This suggests that the tyrosine backbone’s aromatic ring shields the polar amide/ester groups from catalyst poisoning, enabling consistent incorporation .

- Molecular Weight : Longer alkenyl chains (e.g., dec-9-enyl) yield higher molecular weights (3.66 × 10⁵ vs. 2.85 × 10⁵ g/mol) due to reduced chain transfer to MAO .

- Thermal Properties : Melting points increase with alkenyl chain length (138.6°C for butenyl vs. 142°C for decenyl) due to enhanced hydrogen bonding between side chains .

- Hydrophilicity: The butenyl variant reduces water contact angle to 48.5° at 2.65 mol% insertion, outperforming non-polar polyethylene (85.9°) .

Mechanistic and Material Property Differences

- Chain Transfer : The butenyl compound predominantly undergoes chain transfer to MAO, leading to terminal methyl groups and lower molecular weights. In contrast, longer chains (e.g., decenyl) exhibit broader molecular weight distributions (MWD > 3), suggesting competing transfer mechanisms .

- Crystallinity : All analogs reduce crystallinity compared to polyethylene (68.4% → 51.2% for butenyl), but longer chains mitigate this effect slightly by promoting ordered hydrogen-bonded networks .

- Applications : The butenyl derivative’s superior hydrophilicity suits biomedical coatings, while longer-chain analogs may prioritize mechanical strength in industrial polymers .

Unique Considerations for N-Ac-O-(3-methyl-2-butenyl)-Tyr-Et

- Steric Effects : The 3-methyl-2-butenyl group’s branching introduces steric constraints, limiting insertion ratios compared to linear alkenyl analogs. However, its conjugated double bond may stabilize transition states during polymerization .

- Synthetic Challenges : Lower yields (38.2% vs. 52.9% for octenyl) reflect reactivity limitations in prenylation reactions .

- Biological Relevance : Unlike nitro-substituted derivatives (e.g., N-Ac-O-(3,5-dinitrophenyl)-Tyr), the butenyl compound lacks direct pharmacological activity but shows promise in drug delivery systems due to biocompatibility .

Biological Activity

L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- is a derivative of the amino acid L-tyrosine, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its role in tyrosinase inhibition, solubility in parenteral nutrition, and its implications in various therapeutic contexts.

Overview of L-Tyrosine and Its Derivatives

L-tyrosine is a non-essential amino acid that serves as a precursor for several important neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. The acetylated derivative, N-acetyl-L-tyrosine, is noted for its enhanced solubility and bioavailability, making it suitable for intravenous administration in clinical settings .

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin from L-tyrosine. Inhibition of this enzyme can be beneficial in conditions such as hyperpigmentation disorders. Research indicates that various derivatives of L-tyrosine exhibit inhibitory effects on tyrosinase activity:

- N-acetyl-L-tyrosine has demonstrated potential as a tyrosinase source in parenteral nutrition. Studies show that it can rapidly deacylate to release L-tyrosine, which is then incorporated into proteins .

- A study on related compounds found that certain prenylated flavonoids exhibit strong tyrosinase inhibitory activity, suggesting that structural modifications to the tyrosine backbone can enhance this property .

2. Solubility and Nutritional Applications

N-acetyl-L-tyrosine has been studied for its application in total parenteral nutrition (TPN). Its excellent solubility allows it to be used effectively as a source of tyrosine when direct administration of L-tyrosine is limited by solubility issues:

- Infusion studies revealed that N-acetyl-L-tyrosine significantly increased plasma tyrosine levels compared to fasting values, demonstrating its rapid utilization in metabolic processes .

- The compound showed a promising profile for maintaining nitrogen balance in parenterally nourished individuals, with studies indicating positive nitrogen balance despite suboptimal plasma tyrosine concentrations .

Case Study: Clinical Use in Parenteral Nutrition

A clinical study involving low-birth-weight infants demonstrated that N-acetyl-L-tyrosine could be effectively utilized as part of an amino acid mixture. Despite high urinary excretion rates (up to 60% unchanged), the compound contributed positively to nitrogen balance and overall nutritional status .

| Parameter | Infusion Rate (mmol/kg/day) | Plasma Tyrosine Levels (µM) | Urinary Excretion (%) |

|---|---|---|---|

| N-acetyl-L-tyrosine (low dose) | 0.5 | 73.8 ± 5.40 | 8.3 |

| N-acetyl-L-tyrosine (high dose) | 2 | 141 ± 16.1 | 16.8 |

3. Mechanistic Insights into Tyrosinase Inhibition

In vitro studies have shown that certain derivatives of L-tyrosine act as competitive inhibitors of mushroom tyrosinase:

Q & A

Q. What are the key structural and functional differences between L-Tyrosine derivatives (e.g., N-acetyl-O-(3-methyl-2-butenyl)-) and their parent amino acid?

The acetyl and alkenyl modifications in this derivative alter hydrophobicity, bioavailability, and metabolic stability compared to L-Tyrosine. For example, the N-acetyl group enhances blood-brain barrier penetration, while the 3-methyl-2-butenyl moiety introduces steric effects that may influence receptor binding or polymerization kinetics. Structural characterization typically employs NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and stereochemistry .

Q. How is L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- synthesized, and what are common optimization challenges?

Synthesis often involves protecting-group strategies (e.g., tert-butyl or benzyl groups) to selectively modify tyrosine’s hydroxyl and amine groups. For instance, tert-butyldimethylsilyl (TBS) chloride is used to protect hydroxyl groups, followed by acetylation and alkenylation via nucleophilic substitution. Key challenges include avoiding racemization during esterification and ensuring regioselectivity in alkenyl attachment. Reaction monitoring via TLC or HPLC is critical for purity (>95%) .

Q. What biochemical pathways involve this derivative, particularly in neurotransmitter synthesis?

Like L-Tyrosine, this compound serves as a precursor for dopamine and norepinephrine. The acetyl group may slow enzymatic hydrolysis, prolonging its availability in the central nervous system. In vitro studies using SH-SY5Y neuronal cells or microdialysis in rodent models are common to assess its conversion kinetics. Conflicting data exist on whether its acetylated form requires deacetylation before entering neurotransmitter pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioavailability and functional efficacy between L-Tyrosine and its derivatives?

Methodological discrepancies arise from variations in delivery systems (e.g., oral vs. intravenous), species-specific metabolism, and stressor types (e.g., acute noise vs. chronic sleep deprivation). A robust approach combines:

- Pharmacokinetic profiling : LC-MS/MS to quantify plasma and brain concentrations over time.

- Behavioral assays : Dual-task paradigms or the Stroop test under controlled stressors (e.g., cold exposure) to isolate cognitive effects.

- Comparative studies : Directly contrast N-acetyl-O-(3-methyl-2-butenyl)- with NALT and unmodified L-Tyrosine in the same model .

Q. What role does this compound play in copolymerization with ethylene, and how do structural modifications affect polymer properties?

Titanium-catalyzed copolymerization with ethylene produces hydrophilic polymers with potential biomedical applications (e.g., drug delivery). The alkenyl side chain’s length and branching influence crystallinity and thermal stability. For example, 3-methyl-2-butenyl groups enhance steric hindrance, reducing chain mobility and increasing glass transition temperature (Tg). Characterization via GPC, DSC, and tensile testing is essential to correlate structure with mechanical properties .

Q. What experimental models best elucidate the neuroprotective effects of this derivative under oxidative stress?

Advanced models include:

- In vitro : Primary cortical neurons exposed to H₂O₂ or amyloid-β oligomers, with viability assessed via MTT assay and ROS quantification.

- In vivo : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) treated with the derivative, followed by Morris water maze tests and immunohistochemistry for dopamine receptor density.

- Omics integration : RNA-seq to identify upregulated antioxidant pathways (e.g., Nrf2/ARE) and metabolomics to track tyrosine metabolite flux .

Q. How can researchers address inconsistencies in reported efficacy for cognitive enhancement across studies?

Contradictions often stem from dosage variability (50–500 mg/kg in rodents), timing relative to stressor onset, and individual differences in baseline neurotransmitter levels. Solutions include:

- Dose-response curves : Establish optimal dosing for specific stressors.

- Stratified analysis : Group subjects by genetic polymorphisms (e.g., COMT Val158Met) affecting dopamine metabolism.

- Meta-analysis : Aggregate data from studies using standardized cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

| Technique | Application | Example Parameters |

|---|---|---|

| NMR (¹H, ¹³C) | Confirm regiochemistry of acetylation/alkenylation | 500 MHz, DMSO-d₆ solvent |

| HPLC-UV/FLD | Purity assessment (>95%) | C18 column, 0.1% TFA in H₂O/MeOH gradient |

| HRMS | Molecular weight verification | ESI+, m/z 356.1732 (calculated) |

Q. Table 2. In Vivo Models for Stress-Induced Cognitive Studies

| Model | Stressor Type | Outcome Metrics |

|---|---|---|

| Cold water immersion | Acute physical stress | Plasma cortisol, working memory (radial arm maze) |

| Chronic unpredictable mild stress (CUMS) | Prolonged psychological stress | Sucrose preference test, BDNF levels in hippocampus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.